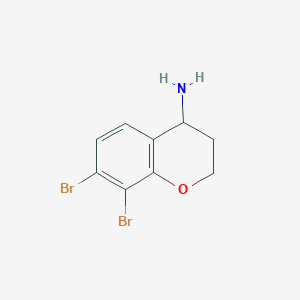
7,8-Dibromochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dibromochroman-4-amine is a chemical compound with the molecular formula C9H9Br2NO. It is a derivative of chroman, a bicyclic organic compound, and contains two bromine atoms at the 7th and 8th positions, as well as an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method includes the reaction of chroman with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding chroman-4-amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman-4-amine and other reduced forms.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dibromochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 7,8-Dibromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amine group play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Chroman-4-one: A structurally related compound with a ketone group instead of an amine.
7,8-Dihydroxychroman: Contains hydroxyl groups instead of bromine atoms.
4-Amino-2H-chromen-2-one: Similar structure but with different functional groups.
Uniqueness: 7,8-Dibromochroman-4-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H9Br2NO |
|---|---|
Molecular Weight |
306.98 g/mol |
IUPAC Name |
7,8-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 |
InChI Key |
HBDLGKUMLOKNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


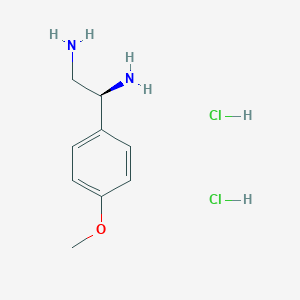
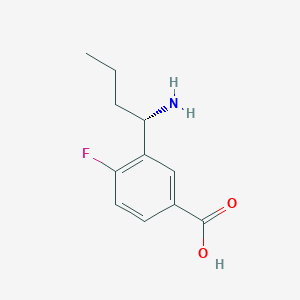
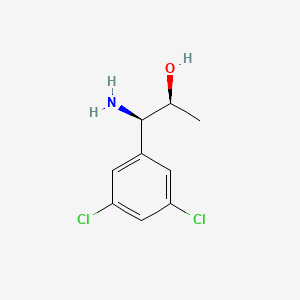
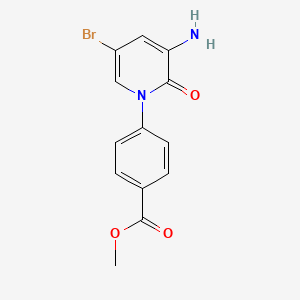
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
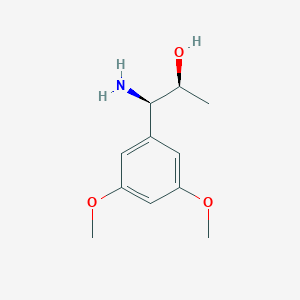
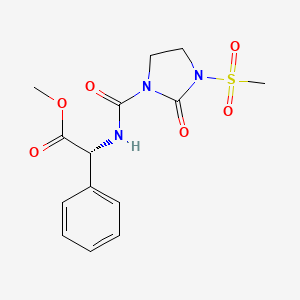
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
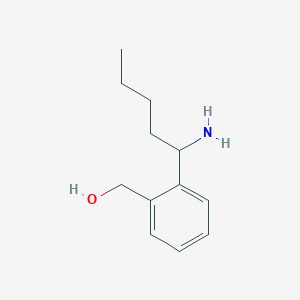
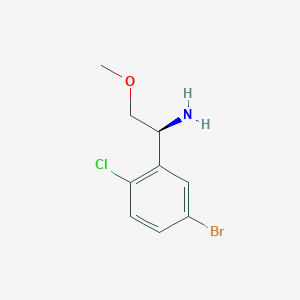
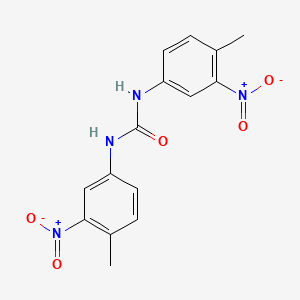
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)

